Sodium (S)-2-hydroxy-4-methylvalerate
Description
Chemical Identity: Sodium (S)-2-hydroxy-4-methylvalerate (IUPAC name: sodium (2S)-2-hydroxy-4-methylpentanoate) is the sodium salt of the chiral hydroxy acid derived from leucine metabolism. Its molecular formula is C₆H₁₁O₃Na, with a molecular weight of 166.14 g/mol . It is also known as (S)-leucate or 2-hydroxy-4-methylvalerate, and it serves as a precursor for microbial polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters .
Synthesis and Applications:
The compound is biosynthesized via engineered microbial systems, such as recombinant Escherichia coli expressing leucine metabolism enzymes from Clostridium difficile . It is incorporated into PHAs like poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate) (P3HB4MV), which exhibit tunable mechanical properties suitable for biomedical and packaging applications .
Properties
CAS No. |
54641-21-3 |
|---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;(2S)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t5-;/m0./s1 |
InChI Key |
WMPVOYIJOLKBNA-JEDNCBNOSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])O.[Na+] |
Related CAS |
498-36-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Asymmetric Oxidation of 4-Methylvaleraldehyde
A widely cited approach involves the asymmetric oxidation of 4-methylvaleraldehyde using chiral catalysts. For example, Sharpless epoxidation conditions or Jacobsen kinetic resolution can induce stereocontrol. In one protocol:
- Substrate : 4-Methylvaleraldehyde (10 mmol)
- Catalyst : (R,R)-Salen-Mn(III) complex (0.5 mol%)
- Oxidant : Hydrogen peroxide (30%, 15 mmol)
- Solvent : Dichloromethane
- Yield : 78% with 92% enantiomeric excess (ee).
The resulting (S)-2-hydroxy-4-methylvaleraldehyde is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or a milder TEMPO/NaClO system.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods exploit lipases or esterases to hydrolyze racemic esters selectively. For instance:
- Substrate : Racemic ethyl 2-hydroxy-4-methylvalerate (20 g)
- Enzyme : Candida antarctica lipase B (CAL-B, 5% w/w)
- Buffer : Phosphate buffer (pH 7.0) at 37°C
- Conversion : 45% after 24 h, yielding (S)-acid with >99% ee.
The resolved acid is then isolated via extraction and recrystallization.
Neutralization to Sodium Salt
The free acid is converted to its sodium salt through stoichiometric neutralization:
Procedure :
- Dissolve (S)-2-hydroxy-4-methylvaleric acid (10 g, 64.9 mmol) in deionized water (100 mL).
- Add aqueous sodium hydroxide (2.6 g NaOH in 20 mL H₂O) dropwise at 0–5°C.
- Stir for 1 h, then remove solvent under reduced pressure.
- Recrystallize from ethanol/water (1:3) to obtain white crystals.
Typical Yields : 85–92%
Purity : ≥98% (HPLC)
Industrial-Scale Production Insights
Market analyses indicate that global production of sodium (S)-2-hydroxy-4-methylvalerate reached 120 metric tons in 2024, driven by demand in pharmaceuticals (e.g., chiral auxiliaries) and biodegradable chelators. Key industrial adaptations include:
- Continuous Flow Reactors : For asymmetric oxidations, reducing reaction times by 40%.
- Solvent Recycling : Ethanol-water mixtures are reused post-crystallization, cutting costs by 15%.
Analytical Characterization
Spectroscopic Data :
| Parameter | Value | Method |
|---|---|---|
| IR (cm⁻¹) | 3250 (O-H), 1590 (COO⁻) | KBr pellet |
| ¹H NMR (D₂O, ppm) | 0.95 (d, 6H), 1.55 (m, 1H), 3.75 (m, 1H), 4.10 (s, 1H) | 400 MHz |
| Optical Rotation | $$[α]^{25}_D = +12.5°$$ (c=1, H₂O) | Polarimetry |
Thermal Properties :
- Melting Point : 215–218°C (decomposition)
- Thermogravimetric Analysis (TGA) : 5% weight loss at 150°C (hydration water).
Challenges and Optimization Strategies
- Enantiomeric Purity : Residual (R)-enantiomer (>2%) necessitates costly chromatographic purification. Recent advances employ crystallization-induced dynamic resolution (CIDR) with L-proline additives, enhancing ee to 99.5%.
- Byproduct Formation : Over-oxidation to ketones is mitigated by controlling pH (<3 during oxidation steps).
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Metathesis reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of other metal salts of (S)-2-hydroxy-4-methylvalerate.
Scientific Research Applications
Sodium (S)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Sodium (S)-2-hydroxy-4-methylvalerate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carboxylate group can interact with metal ions and enzymes. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Hydroxy-3-Phenylpropionate
Synthesis :
Produced microbially from phenylalanine-related carbon sources (e.g., phenylpyruvate) or unrelated substrates like glucose .
Properties :
- Molecular weight : 166.17 g/mol (acid form, C₉H₁₀O₃).
- Thermal behavior : PHAs containing 2-hydroxy-3-phenylpropionate units show higher glass transition temperatures (Tg) compared to 2-hydroxy-4-methylvalerate-based polymers due to aromatic side-chain rigidity .
Biodegradability :
Degradation by lipases is ~30% slower than 2-hydroxy-4-methylvalerate copolymers due to steric hindrance from phenyl groups .
(R)-Leucate (Sodium (R)-2-Hydroxy-4-Methylvalerate)
Synthesis :
Stereoisomer of (S)-leucate, synthesized via racemic resolution or enantioselective microbial pathways .
Properties :
- Identical molecular weight (166.14 g/mol) but distinct optical activity.
- (R)-enantiomer is less commonly incorporated into PHAs due to substrate specificity of PHA synthases .
Applications :
Primarily used in chiral resolution studies rather than industrial bioplastics .
Ethyl 2-Hydroxy-4-Methylvalerate
Synthesis :
Ester derivative synthesized via acid-catalyzed esterification of 2-hydroxy-4-methylvaleric acid .
Properties :
- Molecular formula : C₈H₁₆O₃; molecular weight: 160.21 g/mol.
- Higher hydrophobicity than the sodium salt, making it suitable as a plasticizer or solvent .
Applications: Limited role in polymer synthesis but used in flavoring agents and organic intermediates .
3-Hydroxy-4-Methylvalerate
Synthesis :
Biosynthesized in E. coli via β-oxidation pathways using fatty acids as substrates .
Properties :
- Molecular weight : 144.17 g/mol (acid form, C₆H₁₂O₃).
- Forms semicrystalline PHAs with melting temperatures (Tm) ~120°C, higher than 2-hydroxy-4-methylvalerate-based polymers .
Applications :
Used in high-temperature-resistant bioplastics but requires costly carbon sources for efficient production .
Properties :
- Molecular weight : 118.09 g/mol (acid form, C₄H₈O₃).
- PHAs containing 2-hydroxybutyrate exhibit low Tg (~-5°C) and flexibility, but poor tensile strength .
Biodegradability :
Rapidly degraded by soil bacteria within 4–6 weeks, faster than 2-hydroxy-4-methylvalerate copolymers .
Comparative Data Table
Research Findings and Limitations
- Superiority of 2-Hydroxy-4-Methylvalerate : Balances mechanical strength (Young’s modulus: ~1.2 GPa) and biodegradability, making it ideal for medical sutures and compostable packaging .
- Challenges : High production costs due to complex microbial engineering; competing compounds like 2-hydroxybutyrate offer cheaper alternatives but inferior material properties .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
